molecular formula C16H12Br2 B013510 9,10-Bis(bromomethyl)anthracene CAS No. 34373-96-1

9,10-Bis(bromomethyl)anthracene

Cat. No. B013510
CAS RN: 34373-96-1
M. Wt: 364.07 g/mol
InChI Key: YHEMDXGFCREMGG-UHFFFAOYSA-N
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Description

9,10-Bis(bromomethyl)anthracene is a cyclic compound with the chemical formula C16H12Br2 . It falls under the category of bromomethylated anthracenes . This compound is of interest in synthetic chemistry due to its potential as a synthetic intermediate and its relevance in various research applications .


Molecular Structure Analysis

The molecular structure of 9,10-Bis(bromomethyl)anthracene consists of two bromomethyl groups attached to the anthracene core. The bromine atoms are positioned at the 9th and 10th carbon atoms of the anthracene ring system. The compound exhibits a melting point above 230°C , indicating its stability .

Scientific Research Applications

Antitumor Activity

9,10-Bis(bromomethyl)anthracene has been shown to exhibit high antitumor activity against Ehrlich ascites tumor in mice .

Fluorescence Tracing

Anthracene, the parent compound of 9,10-Bis(bromomethyl)anthracene, is colorless but exhibits fluorescence under ultraviolet radiation. This property makes it useful as a UV tracer, for example, in the conformal coatings applied in printed wiring boards .

Upconversion Applications

Anthracene derivatives, such as 9,10-Bis(phenylethynyl)anthracene, are promising candidates to increase the apparent anti-Stokes shift. They have shown great promise in solution-based upconversion (UC) applications .

Mechanism of Action

Target of Action

It has been reported to show high antitumor activity against ehrlich ascites tumor in mice , suggesting that it may interact with cellular components involved in tumor growth and proliferation.

Mode of Action

It is known to participate in diels-alder cycloaddition reactions . In these reactions, 9,10-Bis(bromomethyl)anthracene acts as a diene, reacting with dienophiles to form cycloadducts . This suggests that the compound may interact with its targets through a similar mechanism, potentially modifying their structure and function.

Result of Action

9,10-Bis(bromomethyl)anthracene has been reported to exhibit antitumor activity against Ehrlich ascites tumor in mice . This suggests that the compound’s action results in the inhibition of tumor growth and proliferation.

Action Environment

The action of 9,10-Bis(bromomethyl)anthracene may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored in an inert atmosphere at room temperature . Additionally, it is classified as very toxic to aquatic life with long-lasting effects , indicating that its action and stability could be influenced by the presence of water and other environmental conditions.

properties

IUPAC Name

9,10-bis(bromomethyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEMDXGFCREMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346067
Record name 9,10-Bis(bromomethyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Bis(bromomethyl)anthracene

CAS RN

34373-96-1
Record name 9,10-Bis(bromomethyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-BIS(BROMOMETHYL)ANTHRACENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 9,10-Bis(bromomethyl)anthracene in polymer chemistry?

A1: 9,10-Bis(bromomethyl)anthracene serves as a key reagent for incorporating the 9,10-anthracenylidene (AN) chromophore into polymers. This incorporation is typically achieved through reactions with polystyryllithium (PSLi) or similar organometallic polymers. [, ] The resulting AN-labeled polymers are valuable for studying various phenomena, including fluorescence quenching kinetics and electronic communication in bimetallic systems. [, ]

Q2: What challenges arise when using 9,10-Bis(bromomethyl)anthracene to incorporate the AN chromophore into polymers?

A2: While 9,10-Bis(bromomethyl)anthracene can effectively incorporate AN into polymers, challenges arise due to side reactions. Research indicates that lithium-halogen exchange reactions can occur, leading to the linking of multiple AN groups and potentially affecting the desired polymer properties. [] This effect was observed in reactions with model lithium carbanions like 3,3-dimethyl-1,1-diphenyl-1-lithiobutane and 9-methylfluorenyllithium. []

Q3: Beyond polymer chemistry, what other applications utilize 9,10-Bis(bromomethyl)anthracene?

A4: 9,10-Bis(bromomethyl)anthracene acts as a versatile building block in various chemical syntheses. For instance, it's used to synthesize 9,10-bis(cyclopentadienylmethyl)anthracene, a precursor for creating bimetallic anthracene-bridged organometallic complexes. [] Additionally, it plays a role in synthesizing water-soluble macrocyclic anthracenophanes, which hold potential for size-selective molecular recognition. []

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